molecular formula C17H17NO3 B5553708 methyl 3-[(3,4-dimethylbenzoyl)amino]benzoate

methyl 3-[(3,4-dimethylbenzoyl)amino]benzoate

Cat. No. B5553708
M. Wt: 283.32 g/mol
InChI Key: PYGJAROOVQXYHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex reactions, highlighting a variety of methods used in organic synthesis. For instance, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and its phenylmethyl counterpart were prepared from corresponding acetoacetic esters, showcasing multi-step synthetic routes involving condensation and protection/deprotection steps (Selič, Grdadolnik, & Stanovnik, 1997). Similarly, the synthesis of methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate as a reagent for heterocyclic systems illustrates the use of selective protection groups and catalytic conditions to achieve desired functionality (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).

Molecular Structure Analysis

The molecular structure of these compounds often reveals interesting features such as hydrogen bonding, steric hindrance, and electronic properties. For instance, hydrogen-bonded sheets and chains are found in isomeric forms of methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and its counterpart, illustrating how molecular packing can be influenced by functional group placement (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Chemical Reactions and Properties

Chemical reactivity and properties are central to understanding a compound's behavior in various environments. For example, the synthesis and transformations of methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog highlight their role as versatile reagents for preparing polyfunctional heterocyclic systems, demonstrating how functional groups affect reactivity and the formation of complex molecules (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are fundamental for characterizing chemical compounds. The analysis of related molecules often involves X-ray crystallography to determine molecular geometry and intermolecular interactions, which are crucial for understanding compound stability and reactivity.

Chemical Properties Analysis

Chemical properties, including acidity/basicity, nucleophilicity/electrophilicity, and the presence of functional groups, dictate a compound's interactions and reactions. The study of compounds like methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5,5-dimethylhexahydro-1-pyrimidinyl)methyl]-5,5-dimethylhexahydro-1-pyrimidinyl-1-diazenyl) benzoate provides insight into the chemical behavior of complex molecules, including their electronic structure and reactivity patterns (Moser, Bertolasi, & Vaughan, 2005).

Safety and Hazards

Sigma-Aldrich provides “methyl 3-[(3,4-dimethylbenzoyl)amino]benzoate” as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

methyl 3-[(3,4-dimethylbenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-11-7-8-13(9-12(11)2)16(19)18-15-6-4-5-14(10-15)17(20)21-3/h4-10H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGJAROOVQXYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-{[(3,4-dimethylphenyl)carbonyl]amino}benzoate

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